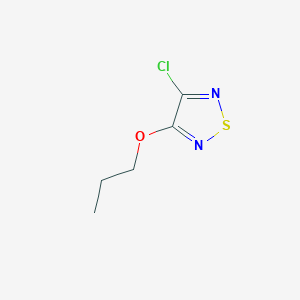
3-Chloro-4-propoxy-1,2,5-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chlor-4-propoxy-1,2,5-thiadiazol ist eine heterozyklische Verbindung, die einen Thiadiazolring enthält, der an der 3-Position mit einem Chloratom und an der 4-Position mit einer Propoxygruppe substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-Chlor-4-propoxy-1,2,5-thiadiazol beinhaltet typischerweise die Reaktion geeigneter Vorläufer unter kontrollierten Bedingungen. Eine gängige Methode beinhaltet die Reaktion von 3-Chlor-1,2,5-thiadiazol mit Propylalkohol in Gegenwart einer Base wie Natriumhydroxid. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um die Substitution des Chloratoms durch die Propoxygruppe zu ermöglichen.
Industrielle Produktionsverfahren
Die industrielle Produktion von 3-Chlor-4-propoxy-1,2,5-thiadiazol kann ähnliche Synthesewege, jedoch in größerem Maßstab, beinhalten. Die Verwendung von Durchflussreaktoren und optimierten Reaktionsbedingungen kann die Effizienz und Ausbeute der Verbindung verbessern. Außerdem werden Reinigungsschritte wie Umkristallisation oder Chromatographie eingesetzt, um das gewünschte Produkt mit hoher Reinheit zu erhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-Chlor-4-propoxy-1,2,5-thiadiazol kann verschiedene chemische Reaktionen eingehen, darunter:
Nucleophile Substitution: Das Chloratom an der 3-Position kann durch Nucleophile wie Amine oder Thiole substituiert werden.
Oxidation: Die Propoxygruppe kann oxidiert werden, um entsprechende Aldehyde oder Carbonsäuren zu bilden.
Reduktion: Der Thiadiazolring kann unter bestimmten Bedingungen reduziert werden, um Dihydrothiadiazol-Derivate zu bilden.
Häufige Reagenzien und Bedingungen
Nucleophile Substitution: Reagenzien wie Natriumazid oder Kaliumthiocyanat in polaren Lösungsmitteln wie Dimethylformamid (DMF) werden häufig verwendet.
Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) in wasserfreien Lösungsmitteln.
Hauptprodukte
Nucleophile Substitution: Bildung substituierter Thiadiazol-Derivate.
Oxidation: Bildung propoxy-substituierter Aldehyde oder Carbonsäuren.
Reduktion: Bildung von Dihydrothiadiazol-Derivaten.
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Baustein für die Synthese komplexerer heterozyklischer Verbindungen verwendet.
Biologie: Untersucht wegen seiner möglichen antimikrobiellen und anti-Krebs-Eigenschaften.
Medizin: Als potenzieller Wirkstoffkandidat für die Behandlung verschiedener Krankheiten untersucht.
Industrie: Wird bei der Entwicklung neuartiger Materialien mit spezifischen Eigenschaften wie Leitfähigkeit oder Fluoreszenz eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 3-Chlor-4-propoxy-1,2,5-thiadiazol hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann er mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren, was zur Hemmung oder Aktivierung spezifischer Signalwege führt. Beispielsweise kann seine antimikrobielle Aktivität die Störung bakterieller Zellmembranen oder die Hemmung essentieller Enzyme beinhalten.
Wirkmechanismus
The mechanism of action of 3-Chloro-4-propoxy-1,2,5-thiadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of essential enzymes.
Vergleich Mit ähnlichen Verbindungen
3-Chlor-4-propoxy-1,2,5-thiadiazol kann mit anderen Thiadiazol-Derivaten verglichen werden, wie zum Beispiel:
3-Chlor-4-morpholino-1,2,5-thiadiazol: Ähnliche Struktur, jedoch mit einer Morpholinogruppe anstelle einer Propoxygruppe.
3,4-Dichlor-1,2,5-thiadiazol: Enthält zwei Chloratome anstelle eines Chloratoms und einer Propoxygruppe.
4-Propoxy-1,2,5-thiadiazol: Fehlt das Chloratom an der 3-Position.
Eigenschaften
Molekularformel |
C5H7ClN2OS |
|---|---|
Molekulargewicht |
178.64 g/mol |
IUPAC-Name |
3-chloro-4-propoxy-1,2,5-thiadiazole |
InChI |
InChI=1S/C5H7ClN2OS/c1-2-3-9-5-4(6)7-10-8-5/h2-3H2,1H3 |
InChI-Schlüssel |
RYSLLBWYULVWIB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=NSN=C1Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















